6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by its unique structure, which includes two bromine atoms and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Bromination: The introduction of bromine atoms is achieved through bromination reactions. This can be done using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and optimized reaction conditions are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or alcohol derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a versatile intermediate for the construction of more complex molecules. Its bromine atoms are reactive sites for further functionalization.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structure allows for modifications that can lead to the discovery of new drugs.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics such as thermal stability and rigidity.
Mechanism of Action
The mechanism by which 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-hydroxy-3-methylcoumarin: Used as a photolabile protecting group.
1-Bromo-2,4,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.
7-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromomethyl group, leading to different reactivity.
Uniqueness
6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine atoms and the tetrahydronaphthalene core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
CAS No. |
410528-62-0 |
---|---|
Molecular Formula |
C15H20Br2 |
Molecular Weight |
360.1 |
Purity |
95 |
Origin of Product |
United States |
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